(3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine
Übersicht
Beschreibung
(3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine, also known as FIPI, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. FIPI is a small molecule inhibitor that targets phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Wirkmechanismus
(3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine inhibits the activity of PLD by binding to its catalytic domain, preventing it from hydrolyzing phosphatidylcholine to generate phosphatidic acid. This, in turn, leads to a decrease in downstream signaling pathways that are dependent on phosphatidic acid, such as the activation of protein kinase C and the regulation of the actin cytoskeleton.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion in cancer cells. This compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. Furthermore, recent studies have suggested that this compound may have neuroprotective effects, reducing neuronal death and improving cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine in lab experiments is its specificity for PLD, making it a useful tool for studying the role of PLD in various cellular processes. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, the use of this compound in vivo may be limited by its poor pharmacokinetic properties, such as low bioavailability and rapid metabolism.
Zukünftige Richtungen
Future research on (3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine could focus on improving its pharmacokinetic properties to increase its efficacy in vivo. Additionally, further studies could investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cancer, cardiovascular diseases, and Alzheimer's disease. Finally, the role of PLD in other cellular processes, such as autophagy and apoptosis, could be further explored using this compound as a tool.
Wissenschaftliche Forschungsanwendungen
(3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, cardiovascular diseases, and Alzheimer's disease. Studies have shown that this compound inhibits the activity of PLD, which is overexpressed in many types of cancer and plays a crucial role in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for cardiovascular diseases and other inflammatory conditions. Furthermore, recent studies have suggested that this compound may have neuroprotective effects, making it a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-16(11-18-5-1)12-21(13-17-4-10-22-14-17)8-2-7-20-9-6-19-15-20/h1,3-6,9-11,14-15H,2,7-8,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTAVVUIEDFBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCCN2C=CN=C2)CC3=COC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.